(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. The hydroxymethyl group can be introduced through a subsequent hydroxylation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the bicyclic core can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets. The hydroxymethyl and carbonyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity and specificity in binding, which can be crucial for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,7S)-Bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but lacks the hydroxymethyl group.
(1S,6S)-2-Methylbicyclo[4.2.0]octan-3-one: Another bicyclic compound with different functional groups and ring sizes.
Uniqueness
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[520]nonan-9-one is unique due to the presence of both a hydroxymethyl group and an azabicyclo framework
Eigenschaften
CAS-Nummer |
649765-26-4 |
---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one |
InChI |
InChI=1S/C9H15NO2/c11-6-10-8-5-3-1-2-4-7(8)9(10)12/h7-8,11H,1-6H2/t7-,8+/m0/s1 |
InChI-Schlüssel |
CSTLGMGPECDPEJ-JGVFFNPUSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](CC1)N(C2=O)CO |
Kanonische SMILES |
C1CCC2C(CC1)N(C2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.